4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Source this high-purity 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide (CAS 439112-00-2) for your AR antagonist and ERK5 inhibitor programs. This scaffold offers a distinct SAR vector; its para-methoxybenzyl substitution pattern critically influences target engagement and selectivity profiles versus off-targets like p38α MAP kinase. Use it as a reference control in enzymatic panels or as a building block for amide coupling diversification, enabling systematic exploration of aroyl substituent modifications for lead optimization.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 439112-00-2
Cat. No. B2595995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
CAS439112-00-2
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H20N2O4/c1-26-17-7-3-14(4-8-17)12-23-21(25)19-11-16(13-22-19)20(24)15-5-9-18(27-2)10-6-15/h3-11,13,22H,12H2,1-2H3,(H,23,25)
InChIKeyLKMCMACEVULDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide (CAS 439112-00-2) – Chemical Identity and Scaffold Context


4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide (CAS 439112-00-2) is a synthetic pyrrole-2-carboxamide derivative with a 4-(4-methoxybenzoyl) aroyl substituent and an N-(4-methoxybenzyl) carboxamide side chain (PubChem CID 5096697) [1]. It belongs to the 4-substituted pyrrole-2-carboxamide scaffold family, which has been validated as a privileged chemotype for non-steroidal androgen receptor (AR) antagonists and ERK5 kinase inhibitors in peer-reviewed drug discovery programs [2][3]. This compound is commercially available at ≥97% purity and serves as a research building block or screening candidate .

Why Close Analogs Cannot Substitute for 4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide in Structure-Activity Studies


Within the 4-aroyl pyrrole-2-carboxamide series, even minor structural modifications produce substantial shifts in potency, selectivity, and target engagement. Systematic SAR studies on ERK5 inhibitors demonstrated that varying the aroyl substituent at the 4-position and the amide N-substituent altered IC50 values by over two orders of magnitude—from micromolar to sub-micromolar ranges—and critically determined selectivity versus the off-target p38α MAP kinase [1]. Similarly, for androgen receptor antagonists in this scaffold, replacement of the benzylamide side chain changed androgen-dependent growth inhibition profiles in Shionogi carcinoma cells (SC-3) [2]. The target compound's combination of a 4-methoxybenzoyl aroyl group and a para-methoxy-substituted benzylamide represents a specific substitution pattern whose biological profile cannot be inferred from the unsubstituted benzyl analog (CAS 478259-47-1), the furylmethyl analog (CHEMBL1460390), or the simple primary amide (CAS 478259-69-7) without direct testing [3].

Quantitative Differentiation Evidence for 4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide (CAS 439112-00-2)


Structural Differentiation: para-Methoxybenzyl vs. Unsubstituted Benzyl Amide Side Chain

The target compound incorporates a para-methoxy group on the N-benzylamide ring, distinguishing it from the closest commercially available analog N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS 478259-47-1), which bears an unsubstituted benzyl group [1]. This structural difference adds one hydrogen bond acceptor (total 4 vs. 3), increases topological polar surface area (80.4 Ų vs. ~71.3 Ų predicted for the des-methoxy analog), and raises the calculated XLogP3 to 3.1 [2]. In the broader pyrrole-2-carboxamide SAR landscape, para-substitution on the benzylamide has been shown to modulate both target binding affinity and metabolic stability [3].

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Scaffold Pharmacophore Validation: 4-Substituted Pyrrole-2-Carboxamides as Androgen Receptor Antagonists

The 4-substituted pyrrole-2-carboxamide scaffold has been experimentally validated as a non-steroidal/non-anilide androgen receptor (AR) antagonist pharmacophore. In the foundational study by Wakabayashi et al. (2005), compound 10 (bearing benzylamine at the 4-position) and compound 13 (bearing aniline at the 4-position) demonstrated moderate AR antagonistic activity and inhibited androgen-dependent growth of Shionogi carcinoma cells (SC-3) [1]. Compound 34 from a subsequent anilino-pyrrole-2-carboxamide series exhibited an IC50 of 2.68 μM for AR binding, surpassing the reference antagonist flutamide (IC50 7.96 μM) [2]. The target compound maintains the identical pyrrole-2-carboxamide core and 4-aroyl substitution pattern, positioning it within this validated antagonist chemotype [3].

Androgen Receptor Prostate Cancer Non-steroidal Antagonist

Scaffold Divergence: ERK5 vs. p38α Selectivity Driven by Aroyl Substituent Variation

In the ERK5 inhibitor development program, systematic variation of the 4-aroyl substituent on the pyrrole-2-carboxamide core was the critical determinant of both potency and selectivity. The initial HTS-derived 4-(4-methoxybenzoyl) series exhibited IC50 values in the micromolar range for ERK5 with no selectivity over p38α MAP kinase [1]. Optimization to 4-(2-bromo-6-fluorobenzoyl) yielded ERK5-IN-2 (IC50 0.82 μM for ERK5; IC50 > 120 μM for p38α), achieving >146-fold selectivity [2]. The target compound, bearing the unoptimized 4-methoxybenzoyl group, represents the early-stage HTS pharmacophore from which the selective clinical candidates were derived, making it a valuable reference compound for selectivity benchmarking [3].

ERK5 Kinase MAPK Pathway Kinase Selectivity

Commercially Available Purity Benchmarking: ≥97% Specification vs. Industry Screening Libraries

The target compound is commercially available with a certified purity specification of ≥97% (NLT 97%) from ISO-certified suppliers . This purity level exceeds the typical ≥95% specification common for many research-grade screening compounds (e.g., Chemenu Catalog CM722680 specifies 95%+) . Higher initial purity reduces the risk of false positives or confounding results in biological assays arising from impurities, and minimizes the need for costly in-house re-purification prior to dose-response studies .

Compound Quality Control Screening Library Procurement Specification

Recommended Application Scenarios for 4-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide (CAS 439112-00-2) Based on Available Evidence


Androgen Receptor Antagonist Lead Identification and Scaffold Hopping Programs

Procure this compound as a structurally validated member of the non-steroidal/non-anilide androgen receptor antagonist chemotype for use in AR binding displacement assays and AR-dependent prostate cancer cell (LNCaP, SC-3) proliferation studies. The 4-methoxybenzoyl/4-methoxybenzyl substitution pattern offers a distinct SAR vector relative to the published compound 34 (IC50 2.68 μM AR; 2.97-fold vs. flutamide) [1]. Use alongside unsubstituted benzyl analog (CAS 478259-47-1) to probe the contribution of the para-methoxy group to AR antagonism.

ERK5 Kinase Inhibitor SAR Benchmarking and Selectivity Profiling

Deploy this compound as the unoptimized HTS reference point in ERK5 MAP kinase inhibitor development programs. It represents the early 4-methoxybenzoyl pharmacophore from which ERK5-IN-2 (IC50 0.82 μM ERK5; >146-fold selective over p38α) was derived through iterative aroyl optimization [2]. Use as a baseline control in parallel ERK5/p38α enzymatic panels to quantify selectivity improvements achieved by aroyl substituent modifications.

Medicinal Chemistry Building Block for Parallel Library Synthesis

Utilize the carboxylic acid precursor 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 478259-69-7) or the target compound itself as a scaffold for amide coupling diversification . The N-(4-methoxybenzyl) carboxamide can serve as a reference point for systematic variation of the amide side chain while holding the 4-(4-methoxybenzoyl) aroyl group constant, enabling SAR exploration of the amide substituent's role in target engagement.

High-Throughput Screening Library Supplementation with Defined Physicochemical Profile

Add this compound to diversity-oriented or target-focused screening libraries as a fragment-like molecule with favorable drug-like properties (MW 364.4, TPSA 80.4 Ų, XLogP3 3.1, 2 HBD, 4 HBA) [3]. Its physicochemical profile falls within lead-like chemical space and complements existing pyrrole-2-carboxamide entries that lack the dual methoxy substitution pattern on both the aroyl and benzylamide moieties.

Quote Request

Request a Quote for 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.